(R)-1-(4-Fluorophenyl)-2-propanol
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Overview
Description
Synthesis Analysis
The synthesis of ®-1-(4-Fluorophenyl)-2-propanol involves several methods. One notable approach is the enantioselective epoxidation of α,β-unsaturated ketones using a chiral catalyst system. Researchers have developed a practical protocol using lanthanum–chiral BINOL–tris (4-fluorophenyl)phosphine oxide–cumene hydroperoxide . This system yields the corresponding epoxy ketones with excellent enantioselectivities (up to >99% enantiomeric excess) at room temperature .
Molecular Structure Analysis
The compound’s molecular structure consists of a 4-fluorophenyl group attached to a 2-propanol moiety. The dihedral angle between the amide group and the fluorinated benzene ring is approximately 87.30° , and the N—C—C—S torsion angle defining the orientation of the methylsulfonyl substituent relative to the amide group is approximately 106.91° .
properties
IUPAC Name |
(2R)-1-(4-fluorophenyl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJGNXCUDQDKEB-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Fluorophenyl)-2-propanol |
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